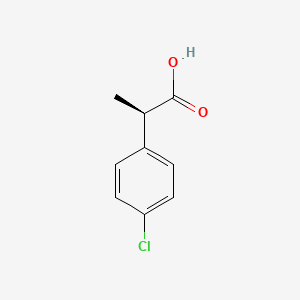

(R)-2-(4-chlorophenyl)propanoic acid

Description

Significance of Chirality in Chemical Science and Synthesis

Chirality is a fundamental property of asymmetry in science, derived from the Greek word for hand, "cheir". quora.com A molecule is termed chiral if it is non-superimposable on its mirror image, much like a person's left and right hands. quora.comnumberanalytics.comlibretexts.org This phenomenon typically arises from the presence of a stereocenter, most commonly a carbon atom bonded to four different groups. numberanalytics.comyoutube.com The two non-superimposable mirror-image forms of a chiral molecule are called enantiomers. nih.gov

While enantiomers of a compound often share identical or very similar physical properties in an achiral environment, their behavior can differ dramatically within a chiral environment, such as the biological systems of the body. nih.gov This is because biological entities like enzymes, receptors, and other biomolecules are themselves chiral and can interact differently with each enantiomer. numberanalytics.comstudysmarter.co.uk

The significance of chirality is paramount in fields like pharmaceuticals and biochemistry. numberanalytics.com The different enantiomers of a chiral drug can exhibit distinct biological activities; one may be therapeutically beneficial, while the other could be inactive or even produce unwanted effects. numberanalytics.comstudysmarter.co.uk The historical work of Louis Pasteur in the 19th century on tartaric acid enantiomers laid the foundation for stereochemistry, the study of the three-dimensional arrangement of atoms in molecules. numberanalytics.com Consequently, the ability to synthesize and isolate specific enantiomers—a process known as asymmetric synthesis—is a critical focus in modern organic chemistry. umd.edu

The Unique Stereochemical Profile of (R)-2-(4-Chlorophenyl)propanoic Acid

This compound is a chiral carboxylic acid belonging to the 2-arylpropanoic acid family. Its structure consists of a propanoic acid backbone where the alpha-carbon (the carbon atom adjacent to the carboxyl group) is attached to a hydrogen atom, a methyl group, a carboxylic acid group, and a 4-chlorophenyl group. This alpha-carbon is a chiral center, giving rise to two distinct enantiomers: (R) and (S).

Some members of the 2-arylpropanoic acid group are known to undergo a metabolic process called chiral inversion, where one enantiomer is converted into its optical antipode within the body. nih.govnih.gov This transformation, which can be species-dependent, often involves the formation of a coenzyme A thioester and subsequent epimerization. nih.gov

Below are the physicochemical properties of 2-(4-chlorophenyl)propanoic acid.

| Property | Value | Source |

| IUPAC Name | (2R)-2-(4-chlorophenyl)propanoic acid | sigmaaldrich.com |

| Molecular Formula | C₉H₉ClO₂ | biosynth.com |

| Molar Mass | 184.62 g/mol | biosynth.com |

| Melting Point | 57-61 °C | |

| Boiling Point | 297.4 ± 15.0 °C at 760 mmHg | sigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.com |

Scope and Academic Research Focus on this compound

Academic and industrial research on this compound and its parent compound has spanned various areas of chemical science, from synthetic methodology to its application as a building block for more complex molecules.

Synthetic Chemistry: The synthesis of specific enantiomers of chiral compounds is a significant area of research. Methods have been developed for the asymmetric synthesis of this compound to ensure the desired enantiomer is produced with high purity. One such method involves the asymmetric hydrogenation of a precursor molecule, 4-chlorocinnamic acid, using a chiral catalyst. Other general approaches for synthesizing 2-arylpropanoic acids include the Friedel-Crafts reaction. google.com

Pharmaceutical and Medicinal Chemistry: This compound is recognized as a key intermediate in pharmaceutical synthesis. Research has investigated its potential biological activities. For instance, studies have suggested its involvement in modulating certain biological pathways, and it has been explored for its interactions with enzymes. Notably, research into protease inhibition has shown that the (R)-enantiomer of 2-(4-chlorophenyl)propanoic acid derivatives can exhibit different binding interactions compared to the (S)-counterpart. Furthermore, derivatives of related structures, such as methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, have been synthesized and studied for their potential antiproliferative effects in cancer cell lines. rsc.org Other research has focused on creating novel derivatives of 3-aminopropanoic acid scaffolds containing a 4-chlorophenyl group to investigate their potential as anticancer agents. mdpi.com

Analytical and Separation Science: Due to its chiral nature, 2-(4-chlorophenyl)propanoic acid has been investigated for its utility in enantioseparation techniques. biosynth.com It has been used as a chiral selector, a compound that can differentiate between the enantiomers of another racemic compound, in chromatographic methods. biosynth.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(4-chlorophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-6(9(11)12)7-2-4-8(10)5-3-7/h2-6H,1H3,(H,11,12)/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOZILQVNIWNPFP-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Enantiomerically Pure R 2 4 Chlorophenyl Propanoic Acid

Direct Asymmetric Synthesis Routes to (R)-2-(4-Chlorophenyl)propanoic Acid

The direct synthesis of a single enantiomer, such as this compound, is a highly sought-after goal in chemical synthesis, as it circumvents the need for separating a racemic mixture, which can be a costly and time-consuming process.

Oxidation of Chiral Aldehyde Precursors to this compound

While specific examples detailing the oxidation of a chiral aldehyde to directly yield this compound are not extensively documented in the provided search results, the general principle of oxidizing a chiral aldehyde to a carboxylic acid is a fundamental transformation in organic chemistry. This approach would theoretically involve the synthesis of a chiral aldehyde precursor, (R)-2-(4-chlorophenyl)propanal. The subsequent oxidation of this aldehyde would need to proceed without racemization at the stereocenter to afford the desired enantiomerically pure acid.

Catalytic Asymmetric Synthesis Approaches for 2-(4-Chlorophenyl)propanoic Acid Analogues

Catalytic asymmetric synthesis represents a powerful tool for establishing stereocenters with high enantioselectivity. For analogues of 2-(4-chlorophenyl)propanoic acid, various catalytic methods have been explored.

One notable approach involves the Friedel-Crafts reaction. A synthesis method for 2-(4-alkylphenyl)propanoic acid has been developed using a Friedel-Crafts reaction between an alkylbenzene and ethyl 2-chloropropionate with anhydrous aluminum chloride as a catalyst. google.compatsnap.com This reaction forms the intermediate ethyl 2-(4-alkylphenyl)propionate, which is then hydrolyzed to the final acid. google.compatsnap.com While this method produces a racemic mixture, it establishes the core structure that could potentially be adapted for an asymmetric variant using a chiral Lewis acid or other chiral catalyst.

Another relevant catalytic method is asymmetric transfer hydrogenation. The kinetic resolution of 2-aryl tetrahydro-4-quinolone derivatives has been achieved with high efficiency using rhodium-catalyzed asymmetric transfer hydrogenation. rsc.org This process yields enantiomerically enriched products with excellent enantioselectivity (up to >99% ee) and high selectivity factors (up to 1057). rsc.org This demonstrates the potential of transition metal catalysis in achieving high levels of stereocontrol in related systems.

Chiral Resolution Techniques for 2-(4-Chlorophenyl)propanoic Acid Racemates

The separation of a racemic mixture of 2-(4-chlorophenyl)propanoic acid into its constituent enantiomers is a widely practiced and effective method for obtaining the pure (R)- and (S)-forms.

Diastereomeric Salt Formation and Fractional Crystallization

The formation of diastereomeric salts is a classical and robust method for resolving racemic acids. This technique involves reacting the racemic acid with a single enantiomer of a chiral base. The resulting products are diastereomeric salts, which possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. libretexts.orglibretexts.org

Commonly used chiral resolving agents for acids include naturally occurring alkaloids like brucine (B1667951) and strychnine, as well as synthetic amines such as (R)-1-phenylethylamine. libretexts.orgrsc.org The choice of resolving agent and solvent is crucial for achieving efficient separation. For instance, the resolution of 3-chloromandelic acid was successfully carried out using threo-(1S,2S)-2-amino-l-p-nitrophenyl-1,3-propanediol as the resolving agent, with optimization of solvent type, solvent amount, and molar ratios leading to high resolution efficiency. nih.gov The less soluble diastereomeric salt is isolated, and the desired enantiomer of the acid is then liberated by treatment with a strong acid. libretexts.org

The success of this method relies on the differential solubility of the diastereomeric salts. The crystal packing and intermolecular interactions, such as hydrogen bonding and van der Waals forces, play a critical role in determining this solubility difference. rsc.orgnih.gov

Kinetic Resolution Strategies, Including Chemo- and Biocatalytic Methods

Kinetic resolution is a dynamic process where one enantiomer of a racemate reacts faster than the other in the presence of a chiral catalyst or reagent, leading to the enrichment of the unreacted enantiomer.

Biocatalytic Methods: Enzymes, particularly lipases, are highly effective catalysts for the kinetic resolution of racemic acids and their derivatives. mdpi.com Lipase B from Candida antarctica (CALB) is frequently used for the kinetic resolution of 2-arylpropionic acids through enantioselective esterification. mdpi.com For example, the kinetic resolution of (R,S)-flurbiprofen, an analogue of 2-(4-chlorophenyl)propanoic acid, using immobilized CALB and methanol (B129727) resulted in high enantiomeric excess of the product ester. mdpi.com The efficiency of these biocatalytic resolutions can be influenced by factors such as the immobilization support, the reaction medium, and the presence of additives like ionic liquids. mdpi.comnih.gov

Another biocatalytic approach is oxidative kinetic resolution. For instance, the bacterium Nocardia corallina B-276 has been used for the oxidative kinetic resolution of (±)-4-(chlorophenyl)phenylmethanol, where the (R)-alcohol was obtained with high enantiomeric excess. researchgate.netamanote.com

Chemo-catalytic Methods: Asymmetric transfer hydrogenation, as mentioned earlier, can also be employed as a kinetic resolution strategy. rsc.org In this process, one enantiomer of a racemic ketone is selectively reduced to the corresponding alcohol, leaving the other enantiomer of the ketone in high enantiomeric purity.

Chromatographic Resolution on Chiral Stationary Phases

Chiral chromatography is a powerful analytical and preparative technique for separating enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic compound, leading to different retention times and thus separation. nih.govtsijournals.com

For the separation of 2-(chlorophenyl)propanoic acid enantiomers and their analogues, various CSPs have been employed. High-performance liquid chromatography (HPLC) with an α1-acid glycoprotein (B1211001) (Enantiopac) column has been used for the direct enantiomeric resolution of the related herbicide 2-(4-chloro-2-methylphenoxy)propanoic acid. nih.gov Another approach involves the use of a "Pirkle" type column, which consists of a chiral ligand like N-(3,5-dinitrobenzoyl)-(R)-(-)-phenylglycine. nih.gov

The choice of mobile phase is critical for achieving good resolution. tsijournals.com For example, a normal phase system containing n-hexane, ethanol, trifluoroacetic acid, and isopropyl amine was used to resolve the enantiomers of β-amino-β-(4-bromophenyl)propionic acid on a (R, R)-Whelk-O1 column. tsijournals.com

Countercurrent chromatography using a chiral selector, such as hydroxypropyl-β-cyclodextrin, has also been investigated for the enantioseparation of isomeric α-(chlorophenyl)propanoic acids. nih.gov Interestingly, while this method was successful for the 3-chloro isomer, it did not achieve resolution for the 2-chloro and 4-chloro isomers under the tested conditions. nih.gov

Advanced Analytical and Spectroscopic Characterization of R 2 4 Chlorophenyl Propanoic Acid

Enantiomeric Purity Determination Methodologies

Assessing the enantiomeric excess (e.e.) is critical for chiral compounds. Various chromatographic and spectroscopic methods are employed to separate and quantify the enantiomers of 2-(4-chlorophenyl)propanoic acid.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a primary method for the direct separation of enantiomers. nih.govvt.edu The separation mechanism relies on the differential transient diastereomeric complexes formed between the enantiomers and the chiral selector immobilized on the stationary phase. bgb-analytik.com Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for resolving profen-class compounds. vt.edu

The choice of mobile phase, whether normal-phase (e.g., hexane/alcohol mixtures) or reversed-phase (e.g., buffered aqueous/organic mixtures), significantly influences enantioselectivity and resolution. vt.edubohrium.com Method development often involves screening various CSPs and optimizing mobile phase composition, including additives like acids (e.g., trifluoroacetic acid) to improve peak shape and resolution. bohrium.com

| Parameter | Condition |

|---|---|

| Chiral Stationary Phase | (R,R) Whelk-O1 |

| Column Dimensions | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / Ethanol / Trifluoroacetic Acid (TFA) |

| Detection | UV at 230 nm |

| Resolution (Rs) | > 2.0 |

Gas Chromatography (GC) Coupled with Chiral Derivatization or Chiral Columns

Gas chromatography (GC) offers another robust approach for enantiomeric analysis. The direct method involves separation on a capillary column coated with a chiral stationary phase, often a cyclodextrin derivative. sigmaaldrich.com However, for carboxylic acids like (R)-2-(4-chlorophenyl)propanoic acid, an indirect method involving chiral derivatization is more common. mdpi.com

In the indirect approach, the enantiomeric mixture is reacted with an enantiomerically pure chiral derivatizing agent (CDA) to form diastereomers. nih.govwikipedia.org These diastereomers possess different physical properties and can be separated on a standard achiral GC column. mdpi.comnih.gov A common strategy involves a two-step derivatization: first, the carboxylic acid is esterified (e.g., methylation), and second, the molecule is reacted with a chiral amine or alcohol. For instance, profens can be converted into diastereomeric amides using (R)-(+)-1-phenylethylamine. nih.gov

| Step | Description |

|---|---|

| 1. Derivatization | Reaction of the racemic acid with an enantiopure CDA (e.g., (R)-(+)-1-phenylethylamine) to form diastereomeric amides. nih.gov |

| 2. GC Separation | Separation of the resulting diastereomers on a standard achiral capillary column (e.g., DB-5 or equivalent). |

| 3. Detection | Flame Ionization Detector (FID) or Mass Spectrometry (MS). |

| 4. Quantification | The ratio of the peak areas of the two diastereomers corresponds to the enantiomeric ratio of the original sample. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining enantiomeric purity, typically by using a chiral auxiliary. Since enantiomers are indistinguishable in an achiral solvent, a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA) is used to create a diastereomeric environment. researchgate.net

Upon reaction with a CDA, such as an enantiomerically pure chiral alcohol or amine (e.g., Mosher's acid), the (R)- and (S)-enantiomers are converted into a mixture of diastereomers. wikipedia.org These diastereomers exhibit distinct chemical shifts (Δδ) for nuclei near the stereocenter, which can be resolved in the ¹H or ¹³C NMR spectrum. The relative integration of these separated signals provides a direct and accurate measurement of the enantiomeric ratio. nih.gov

| Nucleus | Expected Observation after Derivatization |

|---|---|

| α-Proton (CH) | Two distinct quartets, one for each diastereomer, with a measurable chemical shift difference (Δδ). |

| β-Protons (CH3) | Two distinct doublets, one for each diastereomer, with a smaller Δδ compared to the α-proton. |

| Quantification | Enantiomeric excess (e.e.) is calculated from the integral ratio of the resolved diastereomeric signals. |

Molecular Structural Elucidation via Spectroscopic Techniques

Vibrational Spectroscopy (FT-IR, FT-Raman)

Fourier-Transform Infrared (FT-IR) spectroscopy provides detailed information about the functional groups present in the molecule. The spectrum of this compound is characterized by absorptions corresponding to the carboxylic acid and the substituted aromatic ring. In the solid state or in concentrated solution, carboxylic acids typically exist as hydrogen-bonded dimers, which significantly influences the O-H stretching vibration.

Key expected absorptions include a very broad O-H stretching band, a strong carbonyl (C=O) stretching band, C-H stretching bands for both the aromatic ring and the aliphatic chain, aromatic C=C stretching bands, and a C-Cl stretching vibration. chemguide.co.ukdocbrown.info

| Wavenumber (cm-1) | Vibrational Mode | Description |

|---|---|---|

| 3300 - 2500 | O-H stretch | Very broad, characteristic of carboxylic acid H-bonding. docbrown.info |

| 3100 - 3000 | Aromatic C-H stretch | Medium to weak. |

| 2990 - 2850 | Aliphatic C-H stretch | Medium intensity. |

| 1725 - 1700 | C=O stretch | Strong and sharp, characteristic of a carbonyl group. docbrown.info |

| 1600 - 1450 | Aromatic C=C stretch | Multiple medium to weak bands. |

| 1300 - 1200 | C-O stretch | Coupled with O-H in-plane bend. |

| 850 - 800 | Aromatic C-H bend | Out-of-plane bend, indicative of 1,4-disubstitution. |

| 780 - 680 | C-Cl stretch | Medium to strong. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The primary chromophore in this compound is the 4-chlorophenyl group. The benzene ring exhibits characteristic π → π* transitions. The presence of the chlorine atom, an auxochrome, causes a slight bathochromic (red) shift of the absorption bands compared to unsubstituted benzene.

The UV-Vis spectrum, typically recorded in a solvent like methanol (B129727) or ethanol, is expected to show a strong absorption band (E2-band) and a weaker, fine-structured band (B-band) at longer wavelengths.

| Absorption Band | Approximate λmax (nm) | Electronic Transition |

|---|---|---|

| E2-Band | ~ 225 - 235 | π → π |

| B-Band | ~ 270 - 280 | π → π (benzenoid) |

Computational and Theoretical Investigations of R 2 4 Chlorophenyl Propanoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are powerful tools for elucidating the molecular properties of compounds like (R)-2-(4-chlorophenyl)propanoic acid from first principles. These methods solve the Schrödinger equation, or its density-based equivalent, to provide detailed information about electronic structure and reactivity.

Density Functional Theory (DFT) Studies on Electronic Structure, Reactivity, and Conformation

Density Functional Theory (DFT) has become a standard method in computational chemistry for its balance of accuracy and computational cost. A DFT study on this compound would typically involve optimizing the molecule's three-dimensional geometry to find its most stable conformation. This process would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles.

Such calculations would also yield insights into the compound's electronic structure, detailing the distribution of electron density and identifying regions susceptible to electrophilic or nucleophilic attack. This information is crucial for predicting the molecule's reactivity in various chemical environments. The conformational analysis would explore the rotational barriers around the single bonds, particularly the bond connecting the chiral center to the phenyl ring and the carboxylic acid group, to understand the molecule's flexibility and preferred shapes.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations and Photochemical Behavior

To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) calculations would be necessary. This method is used to predict the electronic absorption spectrum of a molecule by calculating the energies of its electronic excited states.

A TD-DFT analysis would identify the wavelengths of light the molecule absorbs and the nature of the corresponding electronic transitions (e.g., π→π* or n→π* transitions). This is fundamental for understanding the compound's photochemical behavior, including its potential for photodegradation or use in light-sensitive applications. The results would typically be presented as a simulated UV-Vis spectrum.

Molecular Orbital Analysis

Molecular orbital theory provides a framework for understanding chemical bonding and the electronic properties of molecules. Analysis of the frontier molecular orbitals is particularly important for predicting reactivity.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Investigations

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in chemical reactions. The HOMO is the orbital from which an electron is most easily removed, representing the ability to donate an electron. The LUMO is the orbital to which an electron is most easily added, representing the ability to accept an electron.

An investigation of the HOMO and LUMO of this compound would reveal the spatial distribution of these orbitals. This would indicate which parts of the molecule are most likely to be involved in electron transfer processes. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Table 1: Hypothetical Frontier Orbital Data for this compound

| Parameter | Expected Value Range | Significance |

|---|---|---|

| EHOMO (eV) | -7 to -5 | Energy of the highest occupied molecular orbital |

| ELUMO (eV) | -2 to 0 | Energy of the lowest unoccupied molecular orbital |

Note: The values in this table are hypothetical and represent typical ranges for similar organic molecules. Actual values would need to be determined through specific DFT calculations.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Stabilizing Interactions

Natural Bond Orbital (NBO) analysis is a technique used to study charge distribution, bonding interactions, and intramolecular delocalization of electron density. An NBO analysis of this compound would provide a detailed picture of the Lewis-like bonding structure, including lone pairs and bond orbitals.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in non-covalent interactions.

An MEP surface analysis for this compound would map regions of negative and positive electrostatic potential. Typically, regions of negative potential (colored in shades of red) are found around electronegative atoms like oxygen and chlorine and are associated with sites for electrophilic attack. Regions of positive potential (colored in shades of blue) are usually located around hydrogen atoms and indicate sites for nucleophilic attack. The MEP surface provides a comprehensive picture of the charge distribution and is crucial for understanding intermolecular interactions such as hydrogen bonding.

Vibrational Frequency Calculations and Potential Energy Distribution (PED) Analysis

The vibrational characteristics of this compound can be meticulously investigated using computational methods, which provide a powerful complement to experimental spectroscopic techniques like Fourier Transform Infrared (FT-IR) and FT-Raman spectroscopy. nih.govresearchgate.net Theoretical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in assigning the fundamental vibrational modes of the molecule. mdpi.comresearchgate.net Methods such as B3LYP, often paired with basis sets like 6-31G(d,p) or 6-311++G(d,p), have proven effective in predicting vibrational wavenumbers with a high degree of accuracy, especially when scaled to correct for anharmonicity and other systemic computational errors. mdpi.comripublication.com

The analysis of vibrational spectra is greatly enhanced by Potential Energy Distribution (PED) analysis. PED quantifies the contribution of each internal coordinate, such as bond stretching, angle bending, or torsional motions, to a specific normal vibrational mode. researchgate.netnih.gov This allows for an unambiguous assignment of spectral bands, which can otherwise be challenging in molecules with many atoms due to the coupling of various motions. researchgate.net For instance, characteristic bands for the carboxylic acid group, such as the C=O stretching and O-H bending modes, can be precisely identified. nih.gov Similarly, vibrations associated with the chlorophenyl ring, including C-C stretching, C-H bending, and the C-Cl stretching modes, can be assigned.

Computational studies on analogous molecules, such as 2-phenoxy propionic acid and oxaprozin, demonstrate that DFT calculations can accurately reproduce experimental FT-IR and FT-Raman spectra. nih.govnih.gov In these studies, discrepancies between calculated (harmonic) and experimental frequencies are resolved by applying a scaling factor, leading to excellent agreement. researchgate.net The PED analysis reveals the nature of complex vibrational modes, showing which are pure and which are mixtures of several types of internal motions. researchgate.netnih.gov For this compound, this would involve calculating the frequencies for its optimized geometry and then using PED to assign the observed bands in its experimental IR and Raman spectra.

Table 1: Illustrative Vibrational Mode Assignments for a Propanoic Acid Derivative based on DFT Calculations This table is a representative example based on typical findings for similar carboxylic acids, as detailed vibrational analysis for the specific (R)-enantiomer was not available in the search results.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) (FT-IR) | PED Contribution (%) |

| O-H Stretch | ~3450 | ~3460 | 98% ν(O-H) |

| C-H Stretch (Aromatic) | ~3100 | ~3105 | 95% ν(C-H) |

| C-H Stretch (Aliphatic) | ~2980 | ~2985 | 96% ν(C-H) |

| C=O Stretch | ~1720 | ~1725 | 85% ν(C=O) + 10% δ(C-C-O) |

| C-C Stretch (Ring) | ~1600 | ~1605 | 70% ν(C-C) + 20% δ(C-C-H) |

| O-H Bend | ~1420 | ~1425 | 65% δ(O-H) + 25% ν(C-O) |

| C-O Stretch | ~1250 | ~1255 | 75% ν(C-O) + 15% δ(O-H) |

| C-Cl Stretch | ~750 | ~755 | 80% ν(C-Cl) |

ν: stretching; δ: bending. Data is illustrative.

Conformational Analysis and Stereochemical Stability Modeling

The biological and chemical properties of this compound are intrinsically linked to its three-dimensional structure and conformational flexibility. Conformational analysis involves identifying the stable arrangements of atoms (conformers) that exist as a result of rotation around single bonds. nih.gov These analyses are typically performed by scanning the potential energy surface (PES) of the molecule. uni-rostock.deq-chem.com

A PES scan is a computational technique where specific dihedral angles are systematically varied, and for each incremental step, the energy of the molecule is calculated after optimizing the remaining geometric parameters. uni-rostock.deq-chem.com This "relaxed" scan generates a profile of energy versus the angle of rotation, where energy minima correspond to stable conformers and energy maxima represent the transition states or rotational barriers between them. uni-rostock.deresearchgate.net

For this compound, key rotational degrees of freedom include the torsion around the Cα-C(phenyl) bond and the Cα-C(carboxyl) bond. The rotation around the bond connecting the chiral center to the 4-chlorophenyl ring determines the spatial orientation of the bulky aromatic group relative to the carboxylic acid moiety. The barrier to this rotation provides insight into the molecule's stereochemical stability. Studies on similar molecules have shown that rotational barriers can be significant, influencing the population of different conformers at a given temperature. researchgate.net

Computational modeling, often using DFT or Møller-Plesset (MP2) methods, can determine the relative energies of these conformers. mdpi.com The global minimum on the PES represents the most stable conformation. The energy difference between various conformers and the energy barriers for their interconversion are critical parameters. For instance, studies on related chiral molecules have calculated the Gibbs free energy of activation (ΔG‡) for interconversion between rotamers, with values providing a measure of their stability at room temperature. researchgate.net For this compound, the stability of its conformers would be influenced by steric hindrance between the methyl group, the phenyl ring, and the carboxylic acid, as well as potential weak intramolecular interactions. The compound is noted to be stable at neutral pH but can degrade under alkaline conditions.

Table 2: Example of Conformational Energy Analysis from a Potential Energy Surface Scan This table is a hypothetical representation for this compound, illustrating the type of data obtained from PES scan studies on similar molecules.

| Conformer | Dihedral Angle (C(phenyl)-Cα-C(carboxyl)-O) | Relative Energy (kJ/mol) | Stability |

| Conformer A (Global Minimum) | ~180° (anti-periplanar) | 0.00 | Most Stable |

| Conformer B | ~60° (gauche) | +5.2 | Less Stable |

| Conformer C | ~-60° (gauche) | +5.5 | Less Stable |

| Rotational Barrier (A → B) | ~120° | +15.8 | Transition State |

Derivatization Strategies and Synthetic Functionalization of R 2 4 Chlorophenyl Propanoic Acid

Chiral Derivatization for Diastereomer Formation in Separation Science

To determine the enantiomeric purity of (R)-2-(4-chlorophenyl)propanoic acid or to separate it from its (S)-enantiomer, a common strategy is chiral derivatization. This involves reacting the racemic or enantiomerically-enriched acid with an enantiomerically pure chiral derivatizing agent (CDA). wikipedia.org This reaction converts the pair of enantiomers into a pair of diastereomers. libretexts.org

Since diastereomers possess different physical properties, they can be separated using standard achiral chromatographic techniques like HPLC or GC. libretexts.orgnih.gov For example, reacting the carboxylic acid with an optically pure chiral amine, such as (R)-(+)-1-phenylethylamine or optically active amphetamine, forms diastereomeric amides that can be resolved chromatographically. nih.govnih.gov Similarly, reaction with a chiral alcohol can yield separable diastereomeric esters. nih.gov The choice of CDA is critical, as it must react quantitatively without causing racemization of the chiral center. wikipedia.orgnih.gov

Table 2: Examples of Chiral Derivatizing Agents (CDAs) for Carboxylic Acids

| Chiral Derivatizing Agent | Type | Resulting Diastereomer | Separation Technique |

|---|---|---|---|

| (R)-(+)-α-Methylbenzylamine | Chiral Amine | Diastereomeric Amides | HPLC, GC nih.gov |

| (R)-(-)-2-Phenylglycinol | Chiral Amino Alcohol | Diastereomeric Amides/Esters | HPLC |

| (S)-(+)-2-Methoxy-2-(1-naphthyl)propionic acid (MαNP acid) | Chiral Acid (for alcohols) | Diastereomeric Esters | HPLC nih.gov |

Chemical Functionalization of the Carboxyl Group

The carboxylic acid moiety is the most versatile functional group for synthetic transformations.

Esterification is a fundamental transformation of this compound. The most common method is the Fischer-Speier esterification, which involves heating the carboxylic acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.uk The reaction is reversible, so an excess of the alcohol is often used to drive the equilibrium towards the ester product. chemguide.co.uk The reactivity of the alcohol influences the reaction rate, with primary alcohols generally reacting faster than secondary alcohols. ceon.rs

Alternatively, esters can be formed under milder conditions by first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride, which then readily reacts with an alcohol. orgoreview.com Enzymatic esterification using lipases has also been reported for similar 2-arylpropionic acids, offering high stereoselectivity. researchgate.net

Table 3: Examples of Esterification Reactions

| Alcohol | Catalyst/Method | Product | Notes |

|---|---|---|---|

| Methanol (B129727) | H₂SO₄ (catalyst), heat | Methyl (R)-2-(4-chlorophenyl)propanoate | Classic Fischer esterification. chemguide.co.uk |

| 1-Propanol | H₂SO₄ (catalyst), 65°C | n-Propyl (R)-2-(4-chlorophenyl)propanoate | Yields can reach over 95% with excess alcohol. ceon.rs |

| Various Alcohols | Lipase (e.g., Novozym 435) | Corresponding (R)-esters | Biocatalytic method, often highly enantioselective. researchgate.net |

The formation of an amide bond from this compound and an amine typically requires activation of the carboxyl group. Direct heating of the acid with an amine can work but is often impractical. libretexts.org A more efficient approach involves the use of coupling reagents, which convert the carboxylic acid into a highly reactive intermediate that is susceptible to nucleophilic attack by the amine. nih.govuni-kiel.de

This methodology is central to peptide synthesis. A wide array of coupling reagents has been developed to facilitate amide bond formation with high yields and minimal side reactions, particularly the preservation of stereochemical integrity (i.e., avoiding racemization). uni-kiel.de Common classes of coupling reagents include carbodiimides (e.g., DCC, EDC) and onium salts (e.g., HATU, HBTU, PyBOP). peptide.comsigmaaldrich.com The addition of activating agents like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) is often employed with carbodiimides to increase efficiency and suppress racemization. uni-kiel.depeptide.com

Table 4: Common Coupling Reagents for Amide Synthesis

| Reagent | Abbreviation | Class | Key Characteristics |

|---|---|---|---|

| Dicyclohexylcarbodiimide | DCC | Carbodiimide | Highly effective; by-product (DCU) is insoluble in many solvents, facilitating purification in solution-phase synthesis. peptide.com |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Carbodiimide | Water-soluble, allowing for easy removal of the urea (B33335) by-product by aqueous extraction. peptide.com |

| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | Aminium/Uronium Salt | Highly efficient and fast-reacting, known for low rates of racemization, especially when combined with HOAt. sigmaaldrich.com |

Reactions Involving the Chlorophenyl Moiety

The chlorophenyl ring can also undergo chemical modification, primarily through electrophilic aromatic substitution.

Electrophilic aromatic substitution (SEAr) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The regiochemical outcome of the reaction on the 4-chlorophenyl ring of this compound is dictated by the directing effects of the two existing substituents: the chloro group and the 2-propanoic acid group.

Chloro Group (-Cl): This is an ortho-, para-director. Since it is at position 4, it directs incoming electrophiles to positions 2 and 6 (which are equivalent to the positions ortho to the chloro group). It is also a deactivating group due to its inductive electron-withdrawing effect, making the ring less reactive than benzene. wikipedia.org

Alkyl Group (-CH(CH₃)COOH): This is an ortho-, para-director and an activating group, which donates electron density to the ring via hyperconjugation and induction, making the ring more reactive. It directs incoming electrophiles to positions 2 and 6.

Both substituents direct incoming electrophiles to the same positions (2 and 6). This strong, concerted directing effect means that electrophilic substitution reactions such as nitration (with HNO₃/H₂SO₄), halogenation (with Br₂/FeBr₃), or sulfonation (with SO₃/H₂SO₄) will overwhelmingly occur at the positions ortho to the propanoic acid moiety. masterorganicchemistry.comyoutube.com

Table 5: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Electrophile (E⁺) | Predicted Major Product(s) |

|---|---|---|

| Nitration | NO₂⁺ | (R)-2-(4-chloro-2-nitrophenyl)propanoic acid |

| Bromination | Br⁺ | (R)-2-(2-bromo-4-chlorophenyl)propanoic acid |

| Sulfonation | SO₃ | (R)-5-chloro-2-(1-carboxyethyl)benzenesulfonic acid |

Metal-Catalyzed Cross-Coupling Reactions at the Halogen Site

The derivatization of this compound at its halogen site through metal-catalyzed cross-coupling reactions represents a powerful strategy for creating structural analogs with diverse functionalities. The chlorine atom, while generally less reactive than bromine or iodine in these transformations, can be activated using modern catalytic systems, particularly those based on palladium. These reactions facilitate the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds, significantly expanding the accessible chemical space from this starting material. Key methodologies include the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions, each offering a unique pathway to novel derivatives.

The success of these couplings with aryl chlorides, such as this compound or its ester derivatives, is highly dependent on the catalyst system employed. The development of bulky, electron-rich phosphine (B1218219) ligands and N-heterocyclic carbenes (NHCs) has been instrumental in overcoming the high activation barrier associated with the oxidative addition of the palladium(0) catalyst to the C-Cl bond. rsc.org These advanced catalytic systems not only promote the reaction with traditionally challenging substrates but also allow for milder reaction conditions and broader functional group tolerance. rsc.orgorganic-chemistry.org

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron reagent with an organic halide. organic-chemistry.orgresearchgate.net For a substrate like an ester of this compound, this reaction would involve its coupling with an aryl or vinyl boronic acid or boronate ester. The reaction is typically catalyzed by a palladium complex and requires a base to activate the boronic acid for transmetalation. nih.gov While aryl bromides and iodides are more common substrates, significant progress has been made in the coupling of aryl chlorides. organic-chemistry.org The use of specialized ligands is often necessary to achieve good yields. nih.gov

A general representation of a Suzuki-Miyaura coupling with a derivative of this compound is shown below:

Reactants: An ester of this compound and an arylboronic acid.

Catalyst System: A palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a ligand (e.g., a bulky phosphine).

Base: A carbonate (e.g., K₂CO₃, Cs₂CO₃) or phosphate (B84403) (e.g., K₃PO₄).

Solvent: Typically an organic solvent such as toluene (B28343), dioxane, or THF, often with water.

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org This reaction provides a means to introduce alkenyl groups at the 4-position of the phenyl ring of this compound derivatives. The reaction is catalyzed by a palladium complex and requires a base. wikipedia.orgorganic-chemistry.org The regioselectivity of the addition to the alkene is a key consideration in this reaction. nih.gov

A representative Heck reaction is as follows:

Reactants: An ester of this compound and an alkene (e.g., styrene, acrylate).

Catalyst System: A palladium source (e.g., Pd(OAc)₂) and often a phosphine ligand.

Base: An amine base such as triethylamine (B128534) (NEt₃) or an inorganic base.

Solvent: A polar aprotic solvent like DMF or NMP.

Sonogashira Coupling

The Sonogashira coupling is a method for forming a C-C bond between an aryl or vinyl halide and a terminal alkyne. synthesisspotlight.comorganic-chemistry.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and a base. organic-chemistry.org It allows for the introduction of an alkynyl functional group onto the phenyl ring of this compound derivatives. Copper-free versions of the Sonogashira coupling have also been developed. organic-chemistry.org

The general conditions for a Sonogashira coupling are:

Reactants: An ester of this compound and a terminal alkyne.

Catalyst System: A palladium source (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI).

Base: An amine base, such as triethylamine or diethylamine, which can also serve as the solvent.

Solvent: An amine base or an aprotic solvent like THF or DMF.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. organic-chemistry.orgnih.gov This reaction is a powerful tool for synthesizing aniline (B41778) derivatives from this compound esters. The development of various generations of catalyst systems has expanded the scope of this reaction to include a wide range of amines and aryl halides, including chlorides. nih.gov

A typical Buchwald-Hartwig amination involves:

Reactants: An ester of this compound and a primary or secondary amine.

Catalyst System: A palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a specialized phosphine ligand (e.g., XPhos, SPhos).

Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS).

Solvent: An aprotic solvent like toluene or dioxane.

| Reaction Type | Coupling Partner | Typical Catalyst System | Typical Base | Typical Solvent |

| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ / P(o-tol)₃ | NEt₃ | DMF |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | NEt₃ | THF/NEt₃ |

| Buchwald-Hartwig | Amine (e.g., Aniline) | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene |

Intermolecular Interactions and Solid State Chemistry of R 2 4 Chlorophenyl Propanoic Acid

Mechanisms of Chiral Recognition in Solution and Crystalline Phases

Chiral recognition, the process by which a chiral system differentiates between the enantiomers of a chiral compound, is fundamental to the separation and biological activity of molecules like (R)-2-(4-chlorophenyl)propanoic acid. In both solution and crystalline phases, this recognition is driven by the formation of transient diastereomeric complexes stabilized by a combination of intermolecular interactions.

In the crystalline phase, chiral recognition manifests as the preferential packing of molecules of the same chirality (in a conglomerate) or the formation of a distinct racemic compound. The recognition process is governed by the efficiency of crystal packing. Homochiral interactions (between molecules of the same chirality) and heterochiral interactions (between molecules of opposite chirality) can lead to different crystal lattices with varying stabilities. For chiral carboxylic acids, racemic crystals often consist of centrosymmetric cyclic hydrogen-bonded dimers, while homochiral crystals tend to form chain ("catemer") motifs of O-H···O hydrogen bonds. acs.org The subtle differences in shape and electronic distribution between the enantiomers of 2-(4-chlorophenyl)propanoic acid would dictate which of these packing arrangements is more favorable.

Table 1: Key Interactions in Chiral Recognition of 2-Arylpropionic Acids

| Interaction Type | Description | Role in Chiral Recognition |

| Hydrogen Bonding | Between the carboxylic acid groups of two molecules. | Formation of dimers or catemers, which can have different stabilities for homochiral vs. heterochiral pairs. |

| π-π Stacking | Between the aromatic rings of adjacent molecules. | The relative orientation of the phenyl rings is influenced by the stereocenter, affecting packing efficiency. |

| Steric Hindrance | Repulsive forces due to the spatial arrangement of atoms. | The methyl group and chloro-substituent create a specific 3D profile that influences how molecules can pack together. |

Cocrystallization Studies and Quasiracemate Formation with Related Chiral Compounds

Cocrystallization is a technique used to modify the physicochemical properties of APIs by incorporating a second, neutral molecule (a coformer) into the crystal lattice. nih.gov For chiral compounds, cocrystallization can be a powerful tool for chiral resolution. While specific cocrystallization studies on this compound are not widely reported, research on related profens, such as ibuprofen (B1674241), provides valuable insights.

The formation of cocrystals can alter the melting point, solubility, and stability of the parent compound. For instance, cocrystals of ibuprofen with nicotinamide (B372718) have been shown to exhibit improved tabletability and dissolution performance. researchgate.net The selection of a coformer is crucial and is often guided by the principle of supramolecular synthons, which are robust and predictable non-covalent interactions. routledge.com

A particularly interesting phenomenon in the context of chiral cocrystallization is the formation of quasiracemates. A quasiracemate is a 1:1 compound formed between two different, but structurally similar, chiral molecules of opposite configuration, for example, (R)-A and (S)-B. rsc.org The formation of a quasiracemate indicates that the structural similarity between the two "pseudo-enantiomers" is sufficient to allow for efficient packing in a crystal lattice that mimics a true racemate. Studies on naphthylamides have shown that quasiracemates can form even when the substituent groups on the chiral molecules are significantly different in size, highlighting the robustness of this self-assembly process. rsc.org Given the structural similarity of this compound to other profens, it is plausible that it could form quasiracemates with, for example, the (S)-enantiomer of a closely related 2-arylpropionic acid.

Analysis of Hydrogen Bonding Networks and Supramolecular Assemblies in Crystal Structures

The crystal structure of carboxylic acids is typically dominated by hydrogen bonding interactions involving the carboxyl group. mdpi.com These interactions act as the primary organizing force in the formation of supramolecular assemblies. While a detailed crystal structure analysis of this compound is not publicly available, the hydrogen bonding patterns can be predicted based on the extensive studies of other carboxylic acids. mdpi.commdpi.com

The most common supramolecular synthon in carboxylic acids is the R2/2(8) ring, which is a centrosymmetric dimer formed by two O-H···O hydrogen bonds between the carboxyl groups of two molecules. mdpi.com This synthon is prevalent in the crystal structures of racemic profens. In contrast, homochiral carboxylic acids often exhibit a catemer synthon, where molecules are linked in a head-to-tail fashion via a single O-H···O hydrogen bond, forming infinite chains. acs.org

Table 2: Potential Supramolecular Synthons in the Crystal Structure of this compound

| Synthon | Description | Graph Set | Expected Occurrence |

| Carboxylic Acid Dimer | A cyclic motif formed by two molecules through two O-H···O hydrogen bonds. | R2/2(8) | Likely in the racemic form. |

| Carboxylic Acid Catemer | A chain motif formed by a single O-H···O hydrogen bond between adjacent molecules. | C(4) | Possible in the homochiral (R) form. |

| Halogen Bond | An interaction involving the chlorine atom as a halogen bond donor or acceptor. | - | May contribute to the overall packing. |

| C-H···O/π Interactions | Weak hydrogen bonds involving C-H donors and oxygen or aromatic ring acceptors. | - | Likely to be present as secondary stabilizing interactions. |

Polymorphism and Pseudopolymorphism Investigations

Polymorphism is the ability of a compound to exist in more than one crystalline form. nih.gov Different polymorphs of the same compound can have different physical properties, including melting point, solubility, and stability, which can have significant implications for pharmaceutical development. aurigaresearch.com Pseudopolymorphism refers to the formation of solvates or hydrates, where solvent molecules are incorporated into the crystal lattice.

While there are no specific reports on the polymorphism of this compound, it is a phenomenon that is well-documented for other profens. For example, mefenamic acid is known to exist in at least three polymorphic forms, which arise from differences in both molecular conformation and crystal packing. researchgate.net The potential for conformational flexibility in the propanoic acid side chain and the possibility of different hydrogen bonding arrangements suggest that this compound may also exhibit polymorphism.

A systematic polymorph screen would be necessary to identify and characterize any potential crystalline forms of this compound. Such a study would typically involve crystallizing the compound from a variety of solvents under different conditions (e.g., temperature, evaporation rate) and analyzing the resulting solids using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA). The identification of different polymorphs would be crucial for selecting the most stable and developable solid form of this compound for any potential applications.

Emerging Research Directions and Future Perspectives on R 2 4 Chlorophenyl Propanoic Acid

Development of Novel Enantioselective Synthetic Pathways

The synthesis of single-enantiomer compounds is a cornerstone of modern chemistry. For (R)-2-(4-chlorophenyl)propanoic acid and related profens, research is moving beyond classical resolution to more atom-economical and efficient enantioselective methods. Key areas of development include enzymatic kinetic resolution and asymmetric catalysis.

Enzymatic Kinetic Resolution: This technique utilizes enzymes, typically lipases, to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired enantiomer. conicet.gov.arnih.gov For profens, this often involves the enantioselective esterification of the racemic acid. conicet.gov.ar Lipases from fungal sources like Candida rugosa and Candida antarctica (often immobilized as Novozym 435) have been extensively studied for the resolution of related compounds like ibuprofen (B1674241) and ketoprofen. conicet.gov.arnih.govnih.gov Research on 2-(4-chlorophenoxy)propanoic acid, a structurally similar compound, has shown that lipases can effectively catalyze its resolution through stereoselective esterification. researchgate.net The efficiency of this process is highly dependent on the choice of enzyme, alcohol (acyl acceptor), and solvent. researchgate.net This approach is considered environmentally friendly and can achieve high enantiomeric excess. nih.gov

Asymmetric Catalysis: This method involves the use of a chiral catalyst to guide a reaction towards the formation of a specific enantiomer from a prochiral starting material. wikipedia.org Asymmetric hydrogenation is a prominent strategy, where a carbon-carbon double bond is reduced to a single bond, creating a new chiral center with high selectivity. wikipedia.orgajchem-b.com For the synthesis of this compound, this could involve the asymmetric hydrogenation of a suitable precursor, such as 2-(4-chlorophenyl)propenoic acid, using a transition metal complex (e.g., rhodium or ruthenium) with a chiral ligand. ajchem-b.comnih.govnih.gov The design of these chiral ligands, such as those based on BINAP or DuPhos, is critical for achieving high enantioselectivity. wikipedia.orgsigmaaldrich.com

Table 1: Comparison of Emerging Enantioselective Synthetic Methods

| Method | Principle | Key Components | Advantages | Challenges |

|---|---|---|---|---|

| Enzymatic Kinetic Resolution | An enzyme selectively catalyzes the reaction of one enantiomer from a racemic mixture. conicet.gov.arnih.gov | Lipases (e.g., from Candida rugosa, Novozym 435), Racemic Acid, Acyl Acceptor (Alcohol). nih.govresearchgate.net | High enantioselectivity, mild reaction conditions, environmentally friendly ("green chemistry"). nih.gov | Maximum theoretical yield is 50% for the desired product, requires separation of product from unreacted enantiomer. nih.gov |

| Asymmetric Hydrogenation | A chiral catalyst directs the addition of hydrogen across a double bond of a prochiral substrate to form a single enantiomer. wikipedia.org | Transition Metal (e.g., Rh, Ru, Ir), Chiral Ligand (e.g., BINAP, DuPhos), Prochiral Substrate. ajchem-b.comnih.gov | High atom economy, high turnover numbers, potential for >99% enantiomeric excess. nih.gov | Catalyst sensitivity, cost of precious metals and complex ligands, optimization required for each substrate. ajchem-b.com |

Application of Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring

To optimize the novel synthetic pathways described above, a deep understanding of reaction kinetics, intermediate formation, and endpoint determination is crucial. Process Analytical Technology (PAT) provides a framework for achieving this through real-time, in-line analysis. nih.govrsc.org Spectroscopic techniques are the primary tools used within the PAT framework. youtube.com

The application of techniques like Fourier-transform infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy allows for the continuous monitoring of chemical transformations as they happen. rsc.orgacs.org For the synthesis of this compound, these methods can track the concentration of reactants, the formation of the product, and potentially the concentration of transient intermediates or byproducts. researchgate.net This real-time data is invaluable for ensuring reaction completion, controlling impurity profiles, and gaining mechanistic insights. youtube.comresearchgate.net More advanced applications include using specialized techniques like ion mobility-mass spectrometry to directly observe and quantify diastereomeric reaction intermediates, which can help in understanding and predicting the enantioselectivity of a given catalytic system. nih.govnih.gov

Table 2: Spectroscopic Techniques for Real-Time Reaction Monitoring

| Technique | Information Provided | Mode of Application | Advantages for Chiral Synthesis |

|---|---|---|---|

| FTIR Spectroscopy | Concentration of functional groups (e.g., C=O, C=C). researchgate.net | In-line probe. rsc.org | Monitors consumption of starting material and formation of product in real-time for process control. youtube.com |

| Raman Spectroscopy | Molecular vibrational information, complementary to FTIR. acs.org | In-line probe. acs.org | Less sensitive to water, good for monitoring reactions in aqueous or mixed-solvent systems. |

| NMR Spectroscopy | Detailed structural information, quantification of isomers. nih.gov | Flow-through cell. rsc.org | Can distinguish between different isomers (regioisomers, diastereomers) to provide deep mechanistic understanding. |

| Ion Mobility-Mass Spectrometry (IM-MS) | Separation and detection of ions based on size, shape, and charge. nih.gov | Online analysis of reaction aliquots. nih.gov | Can separate and quantify diastereomeric intermediates, allowing for direct investigation of the origins of enantioselectivity. nih.govnih.gov |

Integrated Computational-Experimental Approaches for Predictive Modeling

The discovery and optimization of enantioselective reactions can be significantly accelerated by integrating computational modeling with experimental work. rsc.org This synergy allows for the prediction of reaction outcomes, rational catalyst design, and a deeper understanding of the factors controlling stereoselectivity.

Quantitative Structure-Property/Activity Relationship (QSPR/QSAR): QSPR models use statistical methods to correlate molecular descriptors (numerical representations of chemical structure) with experimental properties. mdpi.comresearchgate.net For profens, machine learning algorithms like artificial neural networks (ANN) have been used to build QSPR models that can predict key physicochemical properties based on molecular structure alone. nih.govresearchgate.net Such models can be extended to predict reaction performance and even enantioselectivity, enabling the rapid virtual screening of potential catalysts or substrates before committing to laboratory experiments. researchgate.netnih.gov

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) are used to model reaction pathways at the molecular level. nih.gov A particularly powerful application is the calculation of the transition state energies for the pathways leading to the (R) and (S) enantiomers. rsc.org The difference in these activation energies can be used to predict the enantiomeric excess of a reaction. nih.gov This approach is invaluable for understanding how a chiral catalyst works and for rationally designing new catalysts with improved selectivity. rsc.org

Table 3: Integrated Computational-Experimental Approaches

| Approach | Description | Application to this compound |

|---|---|---|

| QSPR Modeling | Uses machine learning and molecular descriptors to create predictive models for chemical properties and reaction outcomes. nih.govnih.gov | Predicts physicochemical properties of the target molecule; screens virtual libraries of catalysts or substrates to identify promising candidates for high-yield, high-selectivity synthesis. researchgate.netresearchgate.net |

| Quantum Chemistry (e.g., DFT) | Calculates the electronic structure and energy of molecules, including transition states of reactions. nih.gov | Elucidates the mechanism of enantioselection by calculating the energy barriers for the formation of the (R) and (S) products; guides the rational design of more effective chiral catalysts. rsc.org |

| Response Surface Methodology (RSM) | A statistical method that uses experimental data to model and optimize a process. researchgate.net | Optimizes reaction conditions (temperature, concentration, catalyst loading) for the enantioselective synthesis to maximize yield and enantiomeric excess based on a limited set of experiments. researchgate.net |

Exploration of this compound as a Chiral Auxiliary or Ligand Scaffold

Beyond its role as a synthetic target, the inherent chirality of this compound makes it and its derivatives potential candidates for applications in asymmetric synthesis itself, either as chiral auxiliaries or as scaffolds for chiral ligands.

Chiral Auxiliary: A chiral auxiliary is a group that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgnumberanalytics.com After the reaction, the auxiliary is removed, yielding an enantiomerically enriched product. wikipedia.org Carboxylic acids are common starting points for creating chiral auxiliaries. semanticscholar.orgtcichemicals.com For example, a carboxylic acid can be reacted with pseudoephedrine to form an amide; the chiral environment of the pseudoephedrine then directs subsequent reactions at the alpha-carbon before it is cleaved off. wikipedia.org While direct use of this compound as a common auxiliary is not widely reported, its structure provides a basis for designing new auxiliaries for specific applications.

Chiral Ligand Scaffold: Chiral ligands are crucial components of catalysts used in asymmetric synthesis. sigmaaldrich.comnih.gov The ligand binds to a metal center and creates a chiral environment that forces a reaction to proceed enantioselectively. mdpi.com Chiral carboxylic acids and their derivatives are increasingly being used as ligands or as the foundational structure (scaffold) for more complex ligands. mdpi.comnih.gov For instance, a related chiral propanoic acid derivative, (R)-2-(4'-(4''-carboxybenzyloxy)phenoxy)propanoic acid, has been used to synthesize a series of new chiral coordination polymers, demonstrating the utility of this type of molecule as a building block for complex, functional chiral materials. Other propanoic acid derivatives have been investigated as scaffolds for developing new therapeutic agents, highlighting the versatility of this chemical motif. researchgate.net

Q & A

Q. What are the validated analytical methods for quantifying (R)-2-(4-chlorophenyl)propanoic acid and its impurities in research settings?

A reverse-phase high-performance liquid chromatography (RP-HPLC) method has been developed and validated for analyzing this compound and its process-related impurities. Key parameters include:

- Column : C18 stationary phase with gradient elution.

- Mobile phase : Acetonitrile and phosphate buffer (pH 2.5–7.0).

- Detection : UV at 254 nm.

- Validation metrics : Precision (RSD < 2%), accuracy (98–102%), and linearity (R² > 0.999) across 0.1–200 µg/mL .

- Stability : The compound is stable at neutral pH but degrades under alkaline conditions (pH 9.0), forming ethyl 2-acetyl-4-(4-chlorophenyl)-4-oxobutanoate as a major impurity .

Q. How can enantiomeric purity be ensured during the synthesis of this compound?

Enantioselective synthesis using chiral catalysts like (R,R)-FeBIPF₂ (5 mol%) achieves high enantiomeric excess (93% ee). Critical steps include:

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Exposure control : Use fume hoods and PPE (gloves, goggles) to minimize inhalation/skin contact.

- Decontamination : Immediate washing with water for skin/eye exposure .

- Storage : Sealed containers at 2–8°C to prevent degradation .

- Regulatory compliance : Follow OSHA standards (29 CFR 1910.1020) for exposure monitoring .

Advanced Research Questions

Q. How do pH and temperature variations influence the stability and impurity profile of this compound?

- Degradation pathways : Under alkaline conditions (pH 9.0), ester hydrolysis and keto-enol tautomerism generate ethyl 2-acetyl-4-(4-chlorophenyl)-4-oxobutanoate .

- Accelerated stability studies : Conducted at 40°C/75% RH show <2% degradation over 30 days at pH 7.0. Impurity profiling via LC-MS is recommended for kinetic analysis .

Q. What strategies enhance the blood-brain barrier (BBB) permeability of this compound for CNS-targeted studies?

- Structural modifications : Introduce lipophilic groups (e.g., tert-butyl esters) to improve logP values.

- Prodrug design : Utilize brain-specific esterases to release the active compound post-BBB penetration .

- In vitro models : Validate permeability using MDCK-MDR1 monolayers or computational QSPR models .

Q. How can contradictions in metabolic pathway data for this compound be resolved across different biological models?

- Comparative metabolomics : Use LC-HRMS to identify species-specific metabolites in hepatic microsomes (human vs. rodent).

- Enzyme inhibition assays : Test cytochrome P450 isoforms (CYP3A4, CYP2D6) to clarify metabolic discrepancies .

- Data normalization : Apply isotope-labeled internal standards to control for matrix effects .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.